Glyoxyloyl chloride Acetyl chloride,oxo-
Description
Glyoxyloyl chloride (IUPAC name: oxoacetyl chloride), with the molecular formula C₂HClO₂ and CAS number 14450-96-5, is a reactive acyl chloride characterized by a ketone group adjacent to the carbonyl chloride moiety. This structural feature distinguishes it from simpler acyl chlorides like acetyl chloride, as the α-oxo group enhances its electrophilicity and reactivity in nucleophilic substitution reactions . It is widely used in organic synthesis to introduce glyoxylic acid derivatives or α-keto functionalities into target molecules. Common synonyms include acetyl chloride, 2-oxo and glyoxylyl chloride .
Properties
CAS No. |
14450-96-5 |
|---|---|
Molecular Formula |
C16H14O5 |
Synonyms |
Glyoxyloyl chloride Acetyl chloride,oxo- |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Glyoxyloyl chloride acetyl chloride, oxo- serves as an acylating agent in organic synthesis. It is used to introduce acyl groups into various substrates, facilitating the formation of esters and amides.
- It participates in reactions such as the formation of heterocycles through electrophilic aromatic substitution, which is crucial for synthesizing pharmaceuticals and agrochemicals.
2. Pharmaceutical Development
- The compound has been employed in synthesizing intermediates for drugs. For instance, it can react with amines to produce acetamides that are precursors to analgesics and anti-inflammatory medications.
- Its derivatives have shown potential in developing treatments for conditions like diabetes due to their ability to modify biological pathways involving glyoxylate metabolism .
3. Material Science
- Glyoxyloyl chloride acetyl chloride, oxo- is utilized in creating polymers with specific functionalities. It can polymerize under basic conditions to form materials with tailored properties for applications in coatings and adhesives.
Case Studies
Comparison with Similar Compounds
Chemical and Physical Properties
The table below summarizes key properties of glyoxyloyl chloride and related compounds:
Key Observations :
- Reactivity : Glyoxyloyl chloride’s α-oxo group increases its electrophilicity compared to acetyl chloride, making it more reactive toward amines and alcohols to form α-ketoamides or esters . Oxalyl chloride, with two chloride groups, exhibits even higher reactivity, often used for converting carboxylic acids to acid chlorides .
- Volatility : Lower molecular weight compounds (e.g., acetyl chloride) are more volatile and flammable, while ethyl oxalyl chloride’s ester group reduces volatility .
Research Findings and Industrial Relevance
- Synthetic Utility : Glyoxyloyl chloride’s α-keto functionality enables unique pathways for synthesizing bioactive molecules, such as indole-3-glyoxylyl chloride derivatives () used in alkaloid synthesis.
- Market Trends : Specialized acyl chlorides like diphenyl acetyl chloride (CAS 1871-76-7) see niche demand in agrochemical and polymer industries, whereas glyoxyloyl chloride remains a research-focused reagent .
Q & A
Basic: What are the standard synthetic routes for glyoxyloyl chloride and oxo-acetyl chloride derivatives?
Methodological Answer:
Glyoxyloyl chloride (CAS 14450-96-5) is typically synthesized via chlorination of glyoxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Oxo-acetyl chloride derivatives, such as 2-oxo-2-phenylacetyl chloride, are prepared by reacting substituted phenylacetic acids with chlorinating agents under anhydrous conditions . For example, the reaction of 2,3-difluorophenylacetic acid with SOCl₂ yields (2,3-difluorophenyl)acetyl chloride, requiring strict temperature control (0–5°C) to prevent decomposition . Key steps include:
- Acid activation : Pre-drying the carboxylic acid precursor.
- Chlorination : Slow addition of SOCl₂ with reflux (40–60°C) for 2–4 hours.
- Purification : Distillation under reduced pressure to isolate the acyl chloride .
Basic: How are glyoxyloyl chloride and oxo-acetyl derivatives characterized spectroscopically?
Methodological Answer:
Characterization relies on FT-IR , ¹H/¹³C NMR , and mass spectrometry :
- FT-IR : Acyl chlorides show a strong C=O stretch at ~1800–1850 cm⁻¹ and C-Cl stretch at ~550–600 cm⁻¹ .
- NMR : In 2-oxo-2-phenylacetyl chloride, the carbonyl carbon resonates at δ ~170 ppm in ¹³C NMR, while the aromatic protons appear as a multiplet at δ 7.3–7.8 ppm .
- Mass Spectrometry : Glyoxyloyl chloride (C₂HClO₂) exhibits a molecular ion peak at m/z 108 (M⁺) with fragmentation patterns confirming Cl loss (m/z 73) .
Advanced: How to design experiments to study acylation kinetics of oxo-acetyl chlorides?
Methodological Answer:
Kinetic studies require stopped-flow techniques or UV-Vis monitoring of nucleophilic reactions (e.g., with amines or alcohols):
- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Rate Measurement : Track the disappearance of the acyl chloride’s C=O peak via FT-IR or quantify released HCl via titration .
- Control Variables : Maintain constant temperature (±0.1°C) and exclude moisture. For enzyme acylation (e.g., lipases), monitor activity loss via spectrophotometric assays post-reaction .
Advanced: What strategies resolve conflicting reactivity data in different solvents?
Methodological Answer:
Discrepancies arise from solvent polarity and nucleophilicity. For example, glyoxyloyl chloride reacts faster in polar aprotic solvents (e.g., DMF) due to stabilized transition states. To address contradictions:
- Solvent Screening : Compare reaction rates in dichloromethane, THF, and acetonitrile.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze solvent effects on reaction energetics .
- Competitive Experiments : Compete two nucleophiles (e.g., water vs. ethanol) to quantify solvent-nucleophile interactions .
Safety: What precautions are critical when handling these compounds?
Methodological Answer:
Acyl chlorides are moisture-sensitive and corrosive:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Perform reactions in a fume hood with scrubbers to neutralize HCl vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions .
Biochemical: How do oxo-acetyl chlorides interact with enzymes?
Methodological Answer:
These compounds acylate active-site residues (e.g., serine in hydrolases), altering enzyme activity. For example:
- Mechanism : 2-oxo-2-phenylacetyl chloride forms a covalent adduct with catalytic serine in lipases, inhibiting substrate binding .
- Assay Design : Pre-incubate the enzyme with the acyl chloride, then measure residual activity using chromogenic substrates (e.g., p-nitrophenyl acetate).
- Structural Analysis : Confirm acylation via X-ray crystallography or MALDI-TOF mass spectrometry .
Data Analysis: How to interpret discrepancies in NMR or mass spectrometry data?
Methodological Answer:
- NMR Impurities : Residual solvents (e.g., DMSO) or hydrolysis products (carboxylic acids) cause unexpected peaks. Dry samples over molecular sieves and re-run under anhydrous conditions .
- Mass Spec Fragmentation : Isotopic patterns (e.g., ³⁵Cl/³⁷Cl) must align with theoretical values. Use high-resolution MS (HRMS) to distinguish between isobaric ions .
- Quantitative Discrepancies : Calibrate instruments with certified standards (e.g., acetyl chloride) and validate via triplicate runs .
Reaction Mechanisms: What governs nucleophilic substitution in these chlorides?
Methodological Answer:
Reactivity is driven by electrophilicity of the carbonyl carbon and leaving group ability (Cl⁻):
- Kinetic Studies : Second-order kinetics (first-order in both acyl chloride and nucleophile) confirm a concerted mechanism.
- Steric Effects : Bulky substituents (e.g., 2,3-difluorophenyl) slow reactions due to hindered nucleophile access .
- Leaving Group Stability : Chloride’s poor leaving ability necessitates acid scavengers (e.g., pyridine) to drive reactions .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered alcohols .
- Temperature Control : Use cryogenic conditions (-20°C) for thermally unstable derivatives (e.g., fluorinated compounds) .
- Workup Optimization : Quench excess chlorinating agents with ice-cold NaHCO₃ and extract products using low-polarity solvents (e.g., hexane) .
Stability: What factors affect storage stability of these compounds?
Methodological Answer:
- Moisture : Store under inert gas (Ar/N₂) with molecular sieves in amber glass vials.
- Temperature : Keep at -20°C for long-term stability; room temperature storage leads to hydrolysis within 24 hours .
- Light Sensitivity : UV exposure degrades aryl-substituted derivatives; use foil-wrapped containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
